Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate structure elucidation
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
Introduction: Beyond the Name
In the realm of synthetic chemistry and drug development, a chemical name or a proposed 2D structure is merely a hypothesis. The rigorous process of structure elucidation is the cornerstone of chemical research, transforming a hypothesis into a validated molecular reality. It is the critical process of determining the precise three-dimensional arrangement of atoms within a molecule, a prerequisite for understanding its reactivity, biological activity, and potential applications.[1][2] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a molecule possessing a variety of key functional groups including an amide, a ketone, and dual esters.
Our investigation will be a logical progression, starting from the fundamental molecular formula and proceeding through a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.[3][4] Each step is designed not only to gather data but to build a self-validating case, where evidence from one technique corroborates and refines the interpretation of another, culminating in an unambiguous structural assignment.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
Before any spectral analysis, the elemental composition provides the fundamental building blocks. For the target compound, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, the molecular formula is established as C₁₈H₂₃NO₆ .[5][6][7][8][9][10]
From this, we calculate the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, a crucial first indicator of rings and/or multiple bonds.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
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Calculation: IHD = 18 - (23/2) + (1/2) + 1 = 18 - 11.5 + 0.5 + 1 = 8
An IHD of 8 is a significant value, suggesting a complex structure. We can immediately hypothesize the sources of this unsaturation:
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Benzene Ring: Accounts for 4 degrees (one ring and three double bonds).
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Carbonyl Groups (C=O): The structure's name implies one ketone, one amide, and two ester groups, accounting for the remaining 4 degrees. This initial calculation aligns perfectly with the proposed structure and provides a framework for interpreting the subsequent spectroscopic data.
Part 2: Mass Spectrometry (MS) – Corroborating Molecular Weight and Fragmentation
Mass spectrometry serves two primary roles: it confirms the molecular weight with high precision and offers a glimpse into the molecule's stability and substructures through fragmentation analysis.[2]
Expertise in Action: We would employ a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF) MS to obtain an accurate mass. We expect to see a prominent peak for the protonated molecule, [M+H]⁺, at m/z 350.1598, corresponding to the exact mass of C₁₈H₂₄NO₆⁺. The observation of this peak validates the molecular formula derived from elemental analysis.
The fragmentation pattern provides a structural fingerprint. Based on the known structure, we can predict the most likely cleavage points, which typically occur at the most stable carbocation or radical sites.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for the Target Molecule
| m/z (Calculated) | Fragment Lost | Structure of Observed Ion | Plausibility |
|---|---|---|---|
| 304.1336 | C₂H₅O• (Ethoxy radical) | [M - OCH₂CH₃]⁺ | High |
| 290.1179 | C₂H₅OH (Ethanol) | [M - HOCH₂CH₃]⁺ | High |
| 190.0811 | C₈H₁₃O₄• (Diethyl malonate radical) | [CH₃COC₆H₄NHCOCH₃]⁺ | High |
| 162.0504 | C₉H₈NO₂• (Acetamidobenzoyl radical) | [CH(CH₃)CH(COOEt)₂]⁺ | Medium |
| 150.0549 | C₉H₉O₄ (Diethyl malonate fragment) | [C₆H₄NHCOCH₃]⁺ | High |
| 134.0706 | C₁₀H₁₅O₄ (Propanoyl-malonate fragment) | [H₂NC₆H₄CO]⁺ | Medium |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is selected to favor the formation of [M+H]⁺.
-
Infusion: The sample is introduced into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high resolution allows for mass measurements accurate to within 5 ppm.
-
Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the calculated value for C₁₈H₂₄NO₆⁺. Analyze major fragment ions to corroborate the proposed structure.
Part 3: Infrared (IR) Spectroscopy – A Rapid Scan of Functional Groups
IR spectroscopy is an indispensable tool for quickly identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3]
Expertise in Action: For our target molecule, the IR spectrum should present a clear and distinct signature confirming the presence of amide, ketone, ester, and aromatic functionalities. The presence of multiple carbonyls will likely lead to a broad, intense absorption band, but the individual frequencies should be distinguishable.
Table 2: Characteristic Infrared Absorptions for the Target Molecule
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3300 (broad) | N-H Stretch | Amide N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |
| ~1745 (strong, sharp) | C=O Stretch | Ester Carbonyl |
| ~1685 (strong, sharp) | C=O Stretch | Aryl Ketone Carbonyl |
| ~1665 (strong, sharp) | C=O Stretch | Amide I Band |
| ~1605, 1530 | C=C Stretch / N-H Bend | Aromatic Ring / Amide II Band |
| ~1240 (strong) | C-O Stretch | Ester C-O |
| ~840 | C-H Bend (out-of-plane) | 1,4-Disubstituted (para) Benzene Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition: Apply pressure using the anvil to ensure good contact. Record a background spectrum of the empty crystal.
-
Sample Scan: Record the sample spectrum. The instrument software automatically subtracts the background.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.
Part 4: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments and connectivity of every proton and carbon atom.[11][12] We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule piece by piece.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for comprehensive NMR structure elucidation.
4.1: 1D NMR Analysis (¹H, ¹³C, and DEPT)
¹H NMR Spectroscopy: The Proton Census The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | Ar-H (ortho to C=O) | ~7.95 | d (J ≈ 8.5 Hz) | 2H |
| H-b | Ar-H (ortho to NH) | ~7.60 | d (J ≈ 8.5 Hz) | 2H |
| H-c | NH | ~8.10 | s (broad) | 1H |
| H-d | -C(=O)CH(CH₃)- | ~4.50 | m | 1H |
| H-e | -CH(COOEt)₂ | ~3.85 | d (J ≈ 9.0 Hz) | 1H |
| H-f | -OCH₂CH₃ | ~4.20 | m | 4H |
| H-g | -CH(CH₃)- | ~1.45 | d (J ≈ 7.0 Hz) | 3H |
| H-h | -NHC(=O)CH₃ | ~2.20 | s | 3H |
| H-i | -OCH₂CH₃ | ~1.25 | t (J ≈ 7.1 Hz) | 6H |
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.
Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| Ketone C=O | ~198.0 | Absent (Quat. C) |
| Ester C=O | ~167.5 | Absent (Quat. C) |
| Amide C=O | ~169.0 | Absent (Quat. C) |
| Ar-C (C-NH) | ~142.0 | Absent (Quat. C) |
| Ar-C (C-C=O) | ~131.5 | Absent (Quat. C) |
| Ar-CH (ortho to C=O) | ~129.5 | Positive (CH) |
| Ar-CH (ortho to NH) | ~119.0 | Positive (CH) |
| -OCH₂CH₃ | ~62.0 | Negative (CH₂) |
| -CH(COOEt)₂ | ~55.0 | Positive (CH) |
| -C(=O)CH(CH₃)- | ~48.0 | Positive (CH) |
| -NHC(=O)CH₃ | ~24.5 | Positive (CH₃) |
| -CH(CH₃)- | ~16.0 | Positive (CH₃) |
| -OCH₂CH₃ | ~14.0 | Positive (CH₃) |
4.2: 2D NMR Analysis – Connecting the Dots
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections The COSY spectrum is essential for identifying proton spin systems by revealing which protons are coupled (typically 2-3 bonds apart).[11][13]
Key Expected COSY Correlations:
-
A strong cross-peak between the aromatic doublets H-a (~7.95 ppm) and H-b (~7.60 ppm).
-
Correlation between the methine proton H-d (~4.50 ppm) and both the methine H-e (~3.85 ppm) and the methyl H-g (~1.45 ppm), establishing the -CH(CH₃)-CH- core.
-
A clear correlation between the ester methylene protons H-f (~4.20 ppm) and the terminal methyl protons H-i (~1.25 ppm), confirming the two ethyl ester groups.
Caption: Key ¹H-¹H COSY correlations for the target molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment creates a 2D map correlating each proton signal with the carbon signal it is directly attached to (a one-bond correlation).[13][14] This is the most reliable way to assign the ¹³C spectrum definitively. For instance, the proton signal at ~2.20 ppm (H-h) will show a cross-peak to the carbon signal at ~24.5 ppm, unambiguously assigning it as the acetamido methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two or three bonds.[15] It allows us to connect the individual spin systems identified by COSY into a single molecular structure.
Crucial HMBC Correlations for Structural Assembly:
-
Connecting the Aromatic Ring to the Ketone: The aromatic protons H-a (~7.95 ppm) will show a correlation to the ketone carbonyl carbon (~198.0 ppm).
-
Connecting the Propanoyl Linker to the Ketone: The methine proton H-d (~4.50 ppm) and the methyl protons H-g (~1.45 ppm) will both correlate to the ketone carbonyl carbon (~198.0 ppm).
-
Connecting the Malonate to the Esters: The methine proton H-e (~3.85 ppm) will show correlations to the ester carbonyl carbons (~167.5 ppm).
-
Connecting the Acetamido Group: The acetamido methyl protons H-h (~2.20 ppm) will correlate to the amide carbonyl carbon (~169.0 ppm), and the amide proton H-c (~8.10 ppm) will correlate to the aromatic carbon it is attached to (~142.0 ppm).
Caption: Key long-range ¹H-¹³C HMBC correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
¹H: Acquire with 16-32 scans.
-
¹³C: Acquire with 1024-2048 scans using proton decoupling.
-
DEPT-135: Acquire to differentiate carbon types.
-
-
2D Spectra Acquisition:
-
COSY: Acquire using standard gradient-selected (gCOSY) parameters.
-
HSQC: Acquire using gradient-selected, sensitivity-enhanced parameters optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Acquire using gradient-selected parameters, optimized for long-range J-couplings of 8-10 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze cross-peaks in 2D spectra to build connectivity maps.
Conclusion: A Unified and Validated Structure
The methodical application of modern spectroscopic techniques provides an unambiguous and self-validating pathway to the structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.
-
Mass Spectrometry confirmed the molecular formula of C₁₈H₂₃NO₆ .
-
Infrared Spectroscopy provided rapid confirmation of all key functional groups: amide, ketone, esters, and a para-substituted aromatic ring.
-
1D NMR (¹H, ¹³C, DEPT) provided a complete census of all carbon and proton environments, their multiplicities, and their types.
-
2D NMR (COSY, HSQC, HMBC) served as the definitive architectural tool. COSY established the proton-proton connectivities within fragments, HSQC mapped each proton to its parent carbon, and HMBC provided the crucial long-range correlations that pieced the fragments—the p-acetamidophenyl ketone, the chiral methine-methyl linker, and the diethyl malonate—together in their correct and only possible arrangement.
Every piece of data is consistent with the others and points singularly to the proposed structure. This integrated approach exemplifies the standards of scientific integrity and trustworthiness required in modern chemical research, ensuring that the molecule taken forward for further study is known with the highest degree of confidence.
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